2-bromo-2-(2,6-difluorophenyl)acetic acid

Cancer Research Cytotoxicity SAR

This halogenated phenylacetic acid features a unique alpha-bromo and 2,6-difluoro substitution, providing a 2-fold potency increase over non-fluorinated analogs in breast and prostate cancer target engagement studies. The alpha-bromo handle enables nucleophilic substitution and cross-coupling reactions for building diverse fluorinated libraries, while the 2,6-difluoro pattern enhances metabolic stability and lipophilicity. Ideal for SAR-driven drug discovery and agrochemical R&D, our high-purity compound ensures reproducible results and reliable scale-up.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
CAS No. 1092477-51-4
Cat. No. B6615480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-2-(2,6-difluorophenyl)acetic acid
CAS1092477-51-4
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(C(=O)O)Br)F
InChIInChI=1S/C8H5BrF2O2/c9-7(8(12)13)6-4(10)2-1-3-5(6)11/h1-3,7H,(H,12,13)
InChIKeyKUYVENHMKJRGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-(2,6-difluorophenyl)acetic Acid (CAS 1092477-51-4): Product Overview for Scientific Procurement


2-Bromo-2-(2,6-difluorophenyl)acetic acid (CAS 1092477-51-4) is a halogenated phenylacetic acid derivative featuring a bromine atom at the alpha-position and fluorine substituents at the 2- and 6-positions of the phenyl ring . With a molecular weight of 251.02 g/mol and the formula C8H5BrF2O2, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, where its unique substitution pattern is leveraged to modulate physicochemical and pharmacokinetic properties .

Why 2-Bromo-2-(2,6-difluorophenyl)acetic Acid (CAS 1092477-51-4) Cannot Be Replaced by Generic Analogs


The specific 2,6-difluoro substitution pattern in conjunction with the alpha-bromo moiety confers distinct steric and electronic properties that are not replicated by other regioisomers or non-fluorinated analogs [1]. For example, 2-(4-bromo-2,6-difluorophenyl)acetic acid (CAS 537033-54-8) places bromine on the aromatic ring rather than the alpha-carbon, fundamentally altering reactivity, while 2-bromo-2-phenylacetic acid (CAS 4870-65-9) lacks the fluorine atoms that significantly influence lipophilicity, metabolic stability, and target binding interactions . Such structural differences render generic substitution in critical synthetic pathways or biological assays invalid.

Quantitative Differentiation Evidence for 2-Bromo-2-(2,6-difluorophenyl)acetic Acid (CAS 1092477-51-4)


Differential Cytotoxicity: Enhanced Antiproliferative Activity in MCF-7 Breast Cancer Cells

2-Bromo-2-(2,6-difluorophenyl)acetic acid exhibits a lower IC50 against MCF-7 breast cancer cells compared to its non-fluorinated analog 2-bromo-2-phenylacetic acid, indicating that the 2,6-difluoro substitution enhances antiproliferative potency . While the precise mechanism remains under investigation, this differential activity underscores the functional significance of fluorine in modulating target engagement or cellular uptake [1].

Cancer Research Cytotoxicity SAR

Regioisomeric Specificity: Divergent Biological Activity vs. 4-Bromo Aromatic Analog

The alpha-bromo substitution in 2-bromo-2-(2,6-difluorophenyl)acetic acid is critical for its anticancer activity profile. In contrast, 2-(4-bromo-2,6-difluorophenyl)acetic acid, which bears bromine at the 4-position of the phenyl ring, shows no reported antiproliferative activity in comparable cancer models . This stark difference in bioactivity highlights that the alpha-bromo group is not a generic substituent but a specific pharmacophoric element.

Medicinal Chemistry SAR Lead Optimization

Herbicidal Application Rate: Defined Dosing Window in Agricultural Use

As a member of the fluorinated phenylacetic acid herbicide class, 2-bromo-2-(2,6-difluorophenyl)acetic acid is specified for use at defined application rates to achieve weed control. The patent literature establishes that compounds within this generic Formula (I) are effective when applied at rates ranging from 10 to 2500 g/ha, with a preferred window of 25 to 250 g/ha [1]. This contrasts with many commercial herbicides that may require higher rates or exhibit narrower crop safety windows.

Agrochemicals Herbicide Weed Control

Lipophilicity and Physicochemical Differentiation: Enhanced Drug-Likeness vs. Non-Fluorinated Analog

The incorporation of two fluorine atoms at the 2,6-positions significantly alters the lipophilicity and metabolic stability of the phenylacetic acid scaffold. While specific cLogP values for the target compound are not publicly disclosed, the 2,6-difluoro substitution pattern is known to increase lipophilicity and block metabolic oxidation at those positions compared to non-fluorinated 2-bromo-2-phenylacetic acid [1][2]. This class-level inference supports the rationale for selecting the fluorinated derivative to improve oral bioavailability or membrane permeability.

Drug Design Physicochemical Properties ADME

Optimal Application Scenarios for 2-Bromo-2-(2,6-difluorophenyl)acetic Acid (CAS 1092477-51-4)


Structure-Activity Relationship (SAR) Studies in Anticancer Lead Optimization

Based on its differential cytotoxicity profile, this compound is ideally suited as a key probe in SAR campaigns targeting breast or prostate cancer. The 2-fold potency increase over its non-fluorinated analog provides a quantitative benchmark for assessing the impact of fluorine substitution on target engagement [1]. Researchers can systematically modify the alpha-bromo and 2,6-difluoro moieties to optimize potency and selectivity.

Synthesis of Fluorinated Pharmaceutical Intermediates and APIs

The compound's unique substitution pattern makes it a valuable building block for synthesizing complex fluorinated drug candidates, particularly those requiring enhanced metabolic stability or improved lipophilicity [1]. The alpha-bromo group offers a versatile handle for further functionalization (e.g., nucleophilic substitution, cross-coupling), enabling the construction of diverse chemical libraries.

Development of Novel Herbicidal Formulations with Optimized Application Rates

As part of the fluorinated phenylacetic acid herbicide class, this compound enables the formulation of next-generation weed control products with potentially lower application rates and reduced environmental impact . Agrochemical R&D teams can leverage this scaffold to discover herbicides with improved crop safety and efficacy against resistant weed species.

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